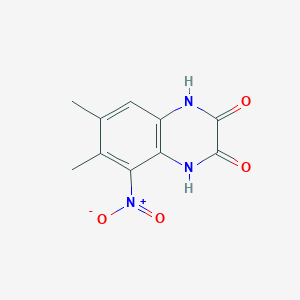
6,7-Dimethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione
Vue d'ensemble
Description
ACEA-1328 est un médicament à petite molécule qui agit comme un antagoniste au site de la glycine du récepteur N-méthyl-D-aspartate (NMDA). Il a été initialement développé par Purdue Pharma LP et a été étudié pour ses applications thérapeutiques potentielles dans les maladies du système nerveux, en particulier dans la gestion de la douleur .
Méthodes De Préparation
La synthèse de l'ACEA-1328 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions réactionnelles sont exclusives et non divulguées publiquement.
Analyse Des Réactions Chimiques
L'ACEA-1328 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : L'ACEA-1328 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.
Applications de la recherche scientifique
L'ACEA-1328 a été largement étudié pour ses applications potentielles dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications notables :
Gestion de la douleur : L'ACEA-1328 a montré un potentiel dans le blocage de la tolérance à la morphine et l'amélioration des effets antinociceptifs des opiacés.
Neuropharmacologie : Le composé a été étudié pour ses effets sur les récepteurs NMDA et son potentiel à prévenir les convulsions et la létalité induites par la cocaïne.
Développement de médicaments : L'ACEA-1328 est un outil précieux dans le développement de nouveaux médicaments ciblant les récepteurs NMDA et les voies associées.
Mécanisme d'action
L'ACEA-1328 exerce ses effets en antagonisant le site de la glycine du récepteur NMDA. Cette inhibition empêche l'activation du récepteur par la glycine, modulant ainsi la neurotransmission excitatrice médiée par le glutamate. Le mécanisme d'action du composé implique la liaison au site de la glycine et le blocage de la fonction du récepteur, ce qui peut entraîner une réduction de la perception de la douleur et une prévention de la neurotoxicité .
Applications De Recherche Scientifique
ACEA-1328 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Pain Management: ACEA-1328 has shown potential in blocking morphine tolerance and enhancing the antinociceptive effects of opioids.
Neuropharmacology: The compound has been studied for its effects on NMDA receptors and its potential to prevent cocaine-induced convulsions and lethality.
Drug Development: ACEA-1328 serves as a valuable tool in the development of new drugs targeting NMDA receptors and related pathways.
Mécanisme D'action
ACEA-1328 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glycine, thereby modulating the excitatory neurotransmission mediated by glutamate. The compound’s mechanism of action involves binding to the glycine site and blocking the receptor’s function, which can lead to reduced pain perception and prevention of neurotoxicity .
Comparaison Avec Des Composés Similaires
L'ACEA-1328 fait partie d'une classe de composés connus sous le nom d'antagonistes des récepteurs NMDA. Les composés similaires comprennent :
ACEA-1021 : Un autre antagoniste du récepteur NMDA avec des propriétés et des applications similaires.
MK-801 : Un antagoniste du récepteur NMDA bien connu utilisé en recherche pour ses effets neuroprotecteurs.
Mémantidine : Un antagoniste du récepteur NMDA utilisé cliniquement pour le traitement de la maladie d'Alzheimer.
L'ACEA-1328 est unique dans son antagonisme spécifique au site de la glycine du récepteur NMDA, ce qui le distingue des autres antagonistes des récepteurs NMDA qui peuvent cibler des sites différents ou avoir des mécanismes d'action différents .
Propriétés
Formule moléculaire |
C10H9N3O4 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
6,7-dimethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H9N3O4/c1-4-3-6-7(8(5(4)2)13(16)17)12-10(15)9(14)11-6/h3H,1-2H3,(H,11,14)(H,12,15) |
Clé InChI |
CYJRVSOLVYLORV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])NC(=O)C(=O)N2 |
Synonymes |
5-nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1328 ACEA-1328 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














